molecular formula C10H11NO2 B7844078 1-(Pyridin-3-yl)pentane-1,4-dione

1-(Pyridin-3-yl)pentane-1,4-dione

Cat. No. B7844078
M. Wt: 177.20 g/mol
InChI Key: HEDCNFYTXNXABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)pentane-1,4-dione is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Preferences and Proton Transfer

  • 1-(Pyridin-3-yl)pentane-1,4-dione and its derivatives exhibit interesting tautomeric behaviors. For instance, the compound 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione has been shown to undergo proton transfer, leading to the formation of enol and enaminone forms. This behavior is crucial in understanding the chemical properties and reactivity of such compounds (Dobosz, Gawinecki, & Kanabaj, 2010).

Synthesis of Heterocyclic Compounds

  • Derivatives of this compound have been utilized in the synthesis of complex heterocyclic compounds. For example, the reaction of these derivatives with ammonium acetate results in the formation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines, highlighting their potential in organic synthesis and pharmaceutical applications (Vasilyeva & Vorobyeva, 2021).

Supramolecular Chemistry and Metal Complexes

  • In the field of supramolecular chemistry, this compound derivatives have been explored for their ability to form metal complexes. For instance, argentophilic interactions in AgI complexes of 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione showcase its potential as a ligand in the formation of complex metal structures (van Terwingen & Englert, 2019).

Chemical Reactions with Nicotinic Hydrazide

  • The chemical reactivity of this compound has been studied through its reactions with nicotinic hydrazide. This provides insights into the compound's behavior in different solvents and the formation of various substituted pyrazoles, which can be significant in medicinal chemistry (Baeva et al., 2020).

Phase Transition and Proton Ordering

  • The compound 3-(pyridin-4-yl)pentane-2,4-dione, a derivative of this compound, exhibits interesting phase transition and proton ordering at low temperatures. This property is significant in the study of molecular structures and their behavior under different temperature conditions (Truong et al., 2017).

properties

IUPAC Name

1-pyridin-3-ylpentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDCNFYTXNXABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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